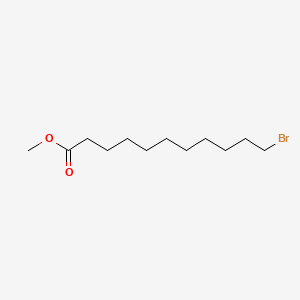

Methyl 11-bromoundecanoate

概要

説明

“Methyl 11-bromoundecanoate” is a key intermediate applicable in the synthesis of emmyguyacins side chain . It is also used in the creation of betain derivatives of 11-bromoundecanoic acid, which are potential microbial agents .

Synthesis Analysis

The synthesis of “Methyl 11-bromoundecanoate” involves several steps . Initially, 11-bromo undecanoic acid is converted into methyl 11-bromoundecanoate. This is followed by the synthesis of secondary amine monoester, and tertiary amine mono and diesters by the reaction of 11-bromoundecanoate with different aliphatic amines .Molecular Structure Analysis

The FTIR analysis of the products showed the disappearance of the azide peak at 2093.5cm-1 and the alkynyl CCH stretch at 3292cm-1 . The 1H NMR analysis confirmed the formation of the expected triazole linkage, showing the expected proton chemical shift corresponding to the triazole proton at 7.73 and 7.47ppm respectively .Chemical Reactions Analysis

“Methyl 11-bromoundecanoate” can be used as a reactant to synthesize Methyl 11-[(1-phenyl-1H-tetrazol-5-yl)thio]undecanoate, a key intermediate applicable in the synthesis of emmyguyacins side chain .Physical And Chemical Properties Analysis

“Methyl 11-bromoundecanoate” has a molecular weight of 279.21 g/mol . It has a rotatable bond count of 11 and a topological polar surface area of 26.3 Ų .科学的研究の応用

Synthesis of Acetylenic Cyclophanes

Methyl 11-bromoundecanoate is used as a reactant to synthesize Methyl 11-(2,5-dibromophenoxy)undecanoate , which serves as a precursor in the preparation of acetylenic cyclophanes . These cyclophanes are important in the study of molecular recognition and can be used to create new materials with specific electronic and photonic properties.

Emmyguyacins Side Chain Synthesis

This compound is a key intermediate in the synthesis of the side chain for emmyguyacins , which are natural products with potential biological activity. The ability to synthesize such side chains is crucial for the development of new pharmaceuticals.

Antimicrobial and Anti-biofilm Activities

Methyl 11-bromoundecanoate is involved in the synthesis of novel betaines that exhibit antimicrobial and anti-biofilm activities . These betaines are synthesized using a new approach that involves 11-bromoundecanoic acid, various aliphatic amines, and methyl iodide.

Synthesis of Secondary Amine Monoester and Tertiary Amine Mono and Diesters

The compound is converted into secondary amine monoester and tertiary amine mono and diesters by reacting with different aliphatic amines . These products have potential applications in creating bioactive materials or as intermediates in organic synthesis.

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

作用機序

Target of Action

Methyl 11-bromoundecanoate is a synthetic compound that has been used as a reactant in the synthesis of various other compounds It has been used to synthesize betaine derivatives of 11-bromoundecanoic acid, which have potential as microbial agents .

Mode of Action

The mode of action of Methyl 11-bromoundecanoate is primarily through its role in chemical reactions. It is used as a reactant in the synthesis of other compounds, such as Methyl 11-(2,5-dibromophenoxy)undecanoate and Methyl 11-[(1-phenyl-1H-tetrazol-5-yl)thio]undecanoate . These reactions involve the interaction of Methyl 11-bromoundecanoate with different aliphatic amines, leading to the formation of secondary amine monoesters and tertiary amine mono and diesters .

Biochemical Pathways

The compounds synthesized from it, such as betaine derivatives, have shown antimicrobial activity, suggesting they may interact with biochemical pathways in microbes .

Result of Action

The direct result of Methyl 11-bromoundecanoate’s action is the formation of other compounds through chemical reactions . Some of these resulting compounds, such as the betaine derivatives, have shown antimicrobial and anti-biofilm activity .

特性

IUPAC Name |

methyl 11-bromoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNPVFKUZYCDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279264 | |

| Record name | Methyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 11-bromoundecanoate | |

CAS RN |

6287-90-7 | |

| Record name | Methyl 11-bromoundecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

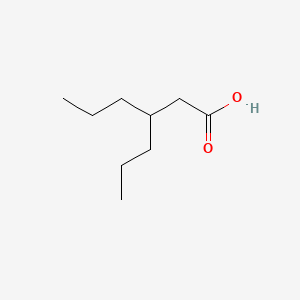

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 11-bromoundecanoate in organic synthesis?

A1: Methyl 11-bromoundecanoate serves as a valuable building block in organic synthesis. Its utility stems from the reactivity of the bromine atom, allowing for various transformations. For instance, it acts as a key starting material in the synthesis of 11-Cycloheptylundecanoic acid, a constituent of the thermoacidophile Alicyclobacillus cycloheptanicus []. The synthesis involves a regioselective Grignard coupling between cycloheptylmagnesium bromide and Methyl 11-bromoundecanoate.

Q2: Can Methyl 11-bromoundecanoate be used to synthesize longer chain molecules?

A2: Yes, Methyl 11-bromoundecanoate can be utilized to create longer chain molecules through electrolysis. Research demonstrates that under controlled conditions with low temperature and current density, electrolysis of 11-bromoundecanoic acid (the precursor to Methyl 11-bromoundecanoate) yields predominantly 1,20-dibromoeicosane at 50°C []. This highlights the compound's potential in synthesizing long-chain dibromoalkanes.

Q3: Are there alternative synthetic routes to obtain compounds related to Methyl 11-bromoundecanoate?

A3: While Methyl 11-bromoundecanoate itself is not extensively studied for alternative synthesis, its related compound, 11-bromoundecanoic acid, offers insights into potential alternative routes. Electrolysis of 11-bromoundecanoic acid at an elevated temperature of 65°C shifts the product outcome towards methyl 11-bromoundecanoate and methyl 11-methoxyundecanoate []. This suggests that manipulating reaction conditions can lead to different, potentially desirable, derivatives.

Q4: What are the potential applications of compounds synthesized using Methyl 11-bromoundecanoate?

A4: The applications of compounds derived from Methyl 11-bromoundecanoate are diverse and stem from the biological activity of the final molecules. For example, 11-Cycloheptylundecanoic acid, synthesized using Methyl 11-bromoundecanoate, is a significant component of the lipid fraction in Alicyclobacillus cycloheptanicus []. This points towards potential applications in understanding the lipid biochemistry and membrane composition of such thermoacidophilic organisms.

Q5: What analytical techniques are relevant for studying Methyl 11-bromoundecanoate and its derivatives?

A5: Various analytical techniques are crucial for characterizing Methyl 11-bromoundecanoate and its derivatives. Gas chromatography, often coupled with mass spectrometry (GC-MS), is likely used to analyze the products of reactions involving Methyl 11-bromoundecanoate, as evidenced by its use in similar studies []. Nuclear magnetic resonance (NMR) spectroscopy would be essential for structural confirmation. Additionally, depending on the specific applications and derivatives, techniques like infrared (IR) spectroscopy and high-performance liquid chromatography (HPLC) might be employed for further analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)